molecular formula C7H4BrClN2 B2694470 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine CAS No. 1785263-68-4

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine

Cat. No.: B2694470
CAS No.: 1785263-68-4
M. Wt: 231.48
InChI Key: UZOKEVNNFGFPRN-UHFFFAOYSA-N
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Description

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrrolo[1,2-a]pyrazine core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and proteins, such as kinases, which play crucial roles in cellular signaling and regulation . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties.

Properties

IUPAC Name

6-bromo-1-chloropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-2-1-5-7(9)10-3-4-11(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOKEVNNFGFPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2Br)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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